N-cyclopentyl-2-((5-(1-ethyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-cyclopentyl-2-[[5-(1-ethyl-2-oxopyridin-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O2S/c1-3-22-10-6-9-13(16(22)24)15-19-20-17(21(15)2)25-11-14(23)18-12-7-4-5-8-12/h6,9-10,12H,3-5,7-8,11H2,1-2H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZKWDOUZRXPFJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC=C(C1=O)C2=NN=C(N2C)SCC(=O)NC3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-cyclopentyl-2-((5-(1-ethyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide is a novel compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the compound's synthesis, biological activity, and pharmacological implications based on diverse research findings.
Synthesis
The synthesis of this compound involves several key steps:
- Formation of the Triazole Ring : The triazole moiety is synthesized through a cyclization reaction involving 4-methylthiosemicarbazide and appropriate carbonyl compounds.
- Attachment of Dihydropyridine : The dihydropyridine component is introduced via a condensation reaction with ethyl acetoacetate.
- Final Acetamide Formation : The final acetamide structure is achieved by reacting the intermediate with cyclopentylamine and acetic anhydride.
Anticancer Properties
Recent studies indicate that N-cyclopentyl derivatives exhibit significant anticancer activities. For instance, compounds with similar structural motifs have shown to inhibit cell proliferation in various cancer cell lines. In vitro assays demonstrated that the compound induces apoptosis in cancer cells through the activation of caspase pathways and disruption of mitochondrial membrane potential .
Antimicrobial Activity
The compound's antimicrobial properties have also been investigated. Preliminary results suggest that it possesses moderate to significant antibacterial and antifungal activities. The mechanism appears to involve disruption of microbial cell membranes and inhibition of essential metabolic processes .
Structure–Activity Relationship (SAR)
A detailed SAR analysis has been conducted to identify the influence of structural components on biological activity:
| Structural Component | Effect on Activity |
|---|---|
| Cyclopentyl Group | Enhances lipophilicity and cellular uptake |
| Dihydropyridine Moiety | Contributes to cytotoxic effects in cancer cells |
| Triazole Ring | Imparts stability and enhances interaction with targets |
Case Studies
Several case studies illustrate the compound's biological effects:
- Case Study 1 : In a study involving human breast cancer cells (MCF7), N-cyclopentyl derivatives showed a dose-dependent decrease in cell viability after 48 hours of treatment, with IC50 values comparable to established chemotherapeutics .
- Case Study 2 : A series of experiments demonstrated that the compound exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus, with minimum inhibitory concentrations (MIC) in the low micromolar range .
Pharmacokinetics
Pharmacokinetic studies are essential for understanding the compound's behavior in biological systems. Early findings suggest favorable absorption characteristics with moderate bioavailability. Metabolism studies indicate involvement of liver enzymes, which may influence its therapeutic window and potential drug interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis with structurally related analogs:
Table 1: Structural and Functional Comparison of Triazole-Thio-Acetamide Derivatives
Key Observations
Substituent Impact on Activity: The target compound’s 1-ethyl-2-oxo-dihydropyridinyl group distinguishes it from analogs with pyrazole or phthalazinone substituents. This substituent may confer redox-modulating properties due to the electron-deficient dihydropyridine ring. Cyclopentyl in the acetamide side chain likely enhances metabolic stability compared to smaller alkyl or aryl groups, as seen in compounds with dichlorophenyl or thiophen-2-ylmethyl substituents.
Synthetic Strategies :
- The universal method for synthesizing triazole-thio-acetamides involves cyclocondensation of thiosemicarbazides with carboxylic acids, followed by functionalization of the triazole ring . The target compound’s synthesis may require specialized reagents to introduce the dihydropyridinyl group.
Structural Confirmation :
- ¹H NMR analysis of similar compounds (e.g., ) reveals that substituent-induced chemical shift variations in specific regions (e.g., regions A and B in Figure 6 of ) can localize structural modifications . For the target compound, shifts near 29–36 ppm (region B) might reflect the dihydropyridinyl group’s electronic effects.
Biological Potential: While direct data is lacking, analogs with pyrazole or phthalazinone substituents exhibit anticancer and antimicrobial activity . The target compound’s dihydropyridinyl group could target NADPH-dependent enzymes, analogous to other dihydropyridine derivatives.
Research Findings and Implications
- Computational Predictions: Molecular docking studies of triazole-thio-acetamides suggest strong interactions with kinase active sites, particularly when substituents like dihydropyridinyl or phthalazinone are present .
- Lumping Strategy Relevance : ’s lumping approach indicates that structurally similar compounds (e.g., triazole derivatives with varied substituents) may share physicochemical properties, enabling predictive modeling for solubility or toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
